Regioisomeric LogP Differentiation: 5-Chloro-6-nitro vs. 6-Chloro-5-nitro-1H-indazole
The 5-chloro-6-nitro-1H-indazole regioisomer exhibits a computed LogP of 2.45, compared with 2.42 for the 6-chloro-5-nitro-1H-indazole regioisomer (CAS 101420-98-8), representing a ΔLogP of +0.03 . While the difference is modest, both isomers share identical molecular weight (197.58 g/mol), density (1.7±0.1 g/cm³), boiling point (414.1±25.0 °C), flash point (204.2±23.2 °C), polar surface area (74.50 Ų), and refractive index (1.742) . This indicates that the positional exchange of chloro and nitro groups does not alter bulk physicochemical properties but does produce a detectable perturbation in partitioning behavior, consistent with known electronic distribution differences between 5- and 6-substituted nitroindazoles [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 (5-Chloro-6-nitro-1H-indazole) |
| Comparator Or Baseline | LogP = 2.42 (6-Chloro-5-nitro-1H-indazole, CAS 101420-98-8) |
| Quantified Difference | ΔLogP = +0.03 (target compound more lipophilic) |
| Conditions | Computed values from ChemSrc database; identical molecular formula C₇H₄ClN₃O₂, MW 197.58 |
Why This Matters
The structural basis for this difference lies in the distinct electronic distribution of the 5-nitro vs. 6-nitro orientation on the indazole benzenoid ring, which differentially affects hydrogen-bonding capacity and dipole moment; this has downstream consequences for chromatographic retention, membrane permeability predictions, and protein binding in SAR campaigns [1].
- [1] Kouakou, A. et al. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 5- and 6-nitroindazoles. Arabian Journal of Chemistry, 2017. Confirmed different general behaviour of 1- and 2-alkyl substituted nitroindazoles related to different electronic distribution. https://katalog.lib.cas.cz View Source
